molecular formula C15H13FO3 B6372303 MFCD18313420 CAS No. 1261917-60-5

MFCD18313420

Cat. No.: B6372303
CAS No.: 1261917-60-5
M. Wt: 260.26 g/mol
InChI Key: ZFTXMQUGLHPIIO-UHFFFAOYSA-N
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Description

It has the molecular formula C15H13FO3 and a molecular weight of 260.30 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxycarbonyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol typically involves the reaction of 4-fluoro-3-methoxycarbonylbenzene with 2-methylphenol under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed reaction conditions, including temperature, pressure, and time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. The use of advanced technologies and automation can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The methoxycarbonyl group can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group may yield quinones, while reduction of the methoxycarbonyl group may produce alcohols.

Scientific Research Applications

4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol include:

  • 4-Fluoro-3-methoxycarbonylbenzene
  • 2-Methylphenol
  • 4-Fluoro-2-methylphenol

Uniqueness

The uniqueness of 4-(4-Fluoro-3-methoxycarbonylphenyl)-2-methylphenol lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxycarbonyl group provides versatility in chemical modifications.

Properties

IUPAC Name

methyl 2-fluoro-5-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-7-10(4-6-14(9)17)11-3-5-13(16)12(8-11)15(18)19-2/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTXMQUGLHPIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)F)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683989
Record name Methyl 4-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-60-5
Record name Methyl 4-fluoro-4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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